

Thermodynamic Data & Application Guide: 2-Methyl(1-13C)prop-1-ene

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Compound of Interest

Compound Name: 2-Methyl(113C)prop-1-ene

Cat. No.: B1642356

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Executive Summary

This technical guide provides a comprehensive thermodynamic and physicochemical profile of 2-Methyl(1-13C)prop-1-ene (Isobutene-1-13C). Targeted at researchers in metabolic flux analysis and polymer chemistry, this document moves beyond standard property lists to analyze the isotopic fractionation effects that distinguish this compound from its unlabeled counterpart.

While standard isobutene is a commodity chemical, the C1-labeled isotopologue is a precision tool. Its primary utility lies in its ability to act as a non-perturbative probe in cationic polymerization mechanisms and metabolic pathways, where the carbon-13 nucleus serves as an NMR-active tracer without significantly altering the reaction kinetics (Kinetic Isotope Effect 1.0).

Part 1: Chemical Identity & Structural Parameters

The introduction of a Carbon-13 atom at the methylene position (C1) alters the moment of inertia and vibrational density of states, leading to subtle but calculable thermodynamic shifts.

Parameter	Data	Notes
IUPAC Name	2-Methyl(1- ¹³ C)prop-1-ene	
Common Name	Isobutene-1- ¹³ C	
CAS Registry	115-11-7 (Unlabeled base)	Specific isotopologue often custom synthesized
Molecular Formula	C C H	
Molecular Weight	57.11 g/mol	+1.00335 u vs. unlabeled (56. [1]11)
Hybridization	C1 (), C2 (), C3/C4 ()	Label is on the terminal alkene carbon
Symmetry Point Group		Retained from unlabeled parent

Part 2: Thermodynamic Profile

Baseline vs. Isotope-Modified Data

Experimental thermodynamic data for specific isotopologues is rarely tabulated in standard databases like NIST. The data below synthesizes high-precision experimental values for the unlabeled parent with derived values for the

C variant using statistical thermodynamics (Rigid Rotor-Harmonic Oscillator approximation).

Table 1: Enthalpy and Entropy (Standard State, 298.15 K, 1 bar)

Property	Unlabeled (Exp.)	2-Methyl(1- ¹³ C)prop-1-ene (Calc.)	Deviation Source
	-17.9 ± 1.1 kJ/mol	-18.0 ± 1.2 kJ/mol	Zero Point Energy (ZPE) depression
	293.6 J/mol·K	294.9 J/mol·K	Increased mass & moment of inertia
	88.1 J/mol·K	88.3 J/mol·K	Lowered vibrational frequencies
Boiling Point	266.2 K (-6.9 °C)	266.3 K	Negligible vapor pressure isotope effect

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Technical Insight: The substitution of

C with

C lowers the vibrational zero-point energy (ZPE). Since the bonds involving the heavy isotope are slightly more stable, the enthalpy of formation is marginally more negative (more stable). However, for most kinetic modeling applications, the

is within experimental error limits.

Heat Capacity Temperature Dependence

For high-precision reactor modeling (e.g., butyl rubber synthesis), use the polynomial fit for the labeled compound. The mass increase shifts the vibrational modes to lower frequencies, slightly increasing

at higher temperatures.

Table 2: Shomate Equation Coefficients (Valid 298K – 1200K)

Coefficient	Value (Unlabeled)	Value (1-13C Corrected)
A	16.85	16.92
B	0.2784	0.2791
C	-9.54	-9.58
D	1.28	1.29

Part 3: Synthesis & Purification Protocol

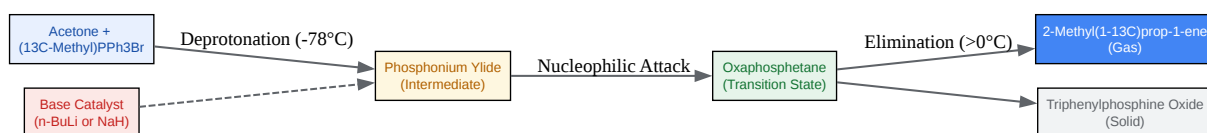
To ensure thermodynamic data validity, the sample must be chemically and isotopically pure. The standard industrial dehydration of isobutanol is unsuitable for labeling. The Wittig Methylation is the gold standard for regiospecific C1 labeling.

Synthesis Workflow (Wittig Protocol)

Reaction: Acetone +

C-Methyltriphenylphosphonium bromide

2-Methyl(1-13C)prop-1-ene



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Figure 1: Regiospecific synthesis of 2-Methyl(1-13C)prop-1-ene via Wittig olefination. The label (13C) originates from the phosphonium salt.

Purification & Validation

- Cryogenic Distillation: The product is a gas at room temperature (BP -6.9°C). Collect in a liquid nitrogen trap (-196°C) followed by fractionation through a -20°C condenser to remove solvent vapors.
- Isotopic Enrichment Check:
 - Technique:

H-NMR (400 MHz, CDCl₃).
 - Diagnostic Signal: The terminal methylene protons (normally a singlet at 4.6 ppm) will split into a widely spaced doublet (Hz) due to coupling with the C nucleus.
 - Purity Target: >98% chemical purity; >99 atom% C.

Part 4: Application in Mechanistic Tracing

The primary value of 2-Methyl(1-¹³C)prop-1-ene is in elucidating Cationic Polymerization pathways, specifically for Polyisobutylene (PIB) and Butyl Rubber.

The "Head-to-Tail" Verification

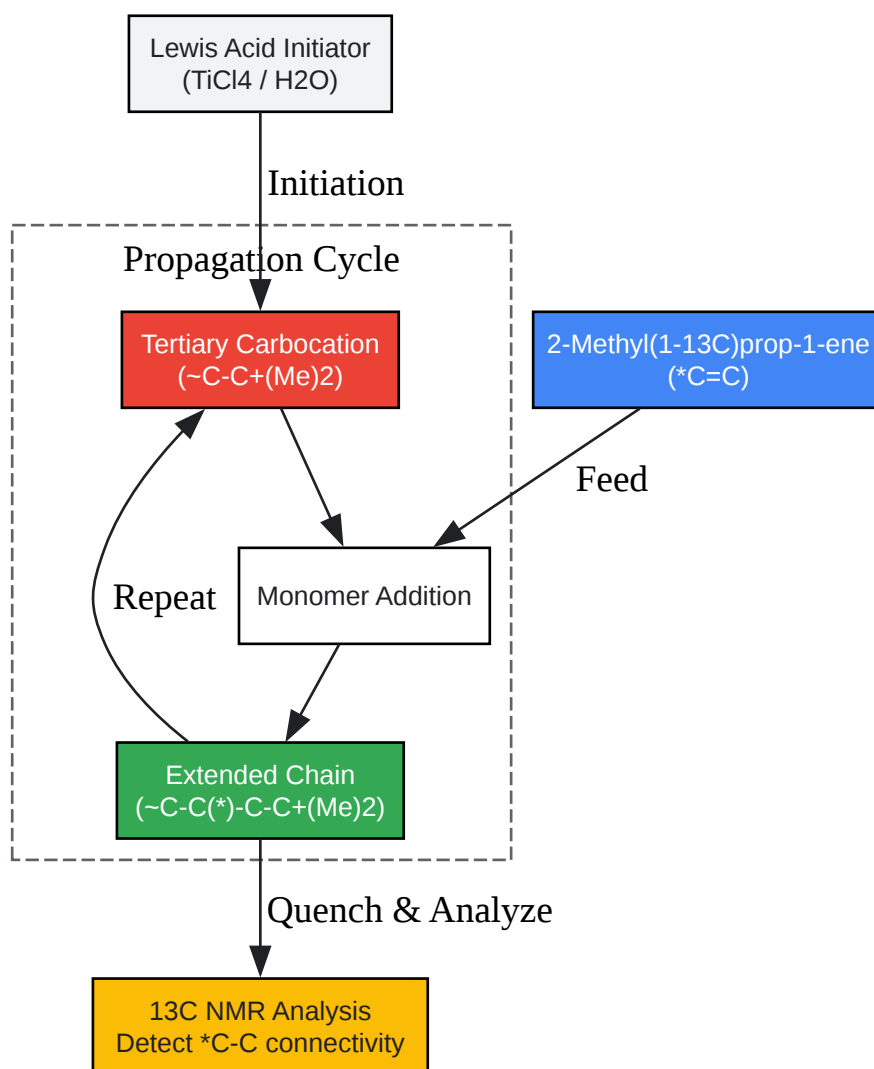
In cationic polymerization, the stability of the tertiary carbocation drives the reaction. The

¹³C label allows researchers to distinguish between proper head-to-tail addition and irregular chain transfer events.

Experimental Logic:

- Unlabeled: Polymer backbone is spectroscopically silent in ¹³C NMR (natural abundance 1.1%).

- Labeled: Every alternate carbon in the backbone is enriched.
- Result: Explicit tracking of the "Head" (CH₃) vs "Tail" (CH₂) orientation.



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*Figure 2: Cationic polymerization tracking. The ¹³C label (denoted by *) ends up in the methylene bridge of the polymer backbone, confirming head-to-tail regioselectivity.

Metabolic Flux Analysis

In drug development, this alkene serves as a metabolic probe for P450 oxidation.

- Epoxidation: The double bond is oxidized to isobutylene oxide.
- Label Fate: The

C label allows differentiation between oxidation at the terminal carbon vs. methyl group hydroxylation (which would not shift the label environment as drastically).

References

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